molecular formula C17H13NO4 B2564501 6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide CAS No. 301344-92-3

6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide

Cat. No. B2564501
CAS RN: 301344-92-3
M. Wt: 295.294
InChI Key: LZSBQLYXKMMEIL-UHFFFAOYSA-N
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Description

“6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide” is a derivative of coumarin . It is a molecule with the molecular formula C17H13NO4 . The molecule is a coumarin derivative with a phenylamide substituent at position 3 of the coumarin ring .


Synthesis Analysis

The synthesis of coumarin derivatives, including “this compound”, has been a subject of interest for many organic and pharmaceutical chemists . Several routes have been discovered for the synthesis of a variety of 2H/4H-chromene analogs . The synthesis of these compounds often involves the use of green solvents and catalysts .


Molecular Structure Analysis

The structural analyses revealed that the molecules are coumarin derivatives with a phenylamide substituent at position 3 of the coumarin ring . The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .


Chemical Reactions Analysis

Coumarins have been intensively screened for different biological properties . The molecules containing 2H/4H-chromene scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, antituberculosis, and inhibitory activity against monoamine oxidase (MAO) .


Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C17H13NO4 . Its average mass is 295.289 Da and its monoisotopic mass is 295.084473 Da .

Scientific Research Applications

Synthetic Protocols and Chemical Properties

Chromene derivatives, such as "6H-benzo[c]chromen-6-ones," are of considerable pharmacological importance, serving as core structures for secondary metabolites. The synthetic procedures for these compounds have been reviewed, emphasizing the relevance of Suzuki coupling reactions, radical-mediated cyclization, and metal or base-catalyzed cyclization among others. These methods underline the significance of chromene derivatives in medicinal chemistry and drug design due to their efficiency and simplicity in producing biologically active compounds (Ofentse Mazimba, 2016).

Pharmacological Applications

Research on phosphonic acid and its derivatives, which share functional group similarities with the carboxamide moiety in "6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide," highlights their broad application potential. These compounds are utilized for their bioactive properties in drug development, targeting bone diseases, designing supramolecular materials, and as phosphoantigens in medical imaging (C. M. Sevrain et al., 2017).

Antioxidant Activity and Analytical Methods

The study of antioxidants in various fields, including food engineering and pharmacy, is significant. Chromene derivatives are known for their antioxidant properties, and research on methods to determine antioxidant activity can be applicable to studying the antioxidant potential of chromene-based compounds. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests could be relevant for assessing the antioxidant properties of "this compound" (I. Munteanu & C. Apetrei, 2021).

Environmental and Industrial Applications

The versatility of chromene derivatives extends to environmental and industrial applications, such as in the design of corrosion inhibitors for metals. The study of carbohydrate polymers as corrosion inhibitors, for example, highlights the potential for chromene derivatives to be modified for similar applications, given their structural complexity and potential for functionalization (S. Umoren & U. Eduok, 2016).

Future Directions

The future directions in the research of coumarin derivatives, including “6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide”, involve designing and developing potent leads of 2H/4H-chromene analogs for their promising biological activities . The diverse synthetic strategies, synthetic mechanism, various biological profiles, and structure-activity relationships regarding the bioactive heterocycle, 2H/4H-chromene, will be helpful to the scientific community .

properties

IUPAC Name

6-methoxy-2-oxo-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-21-13-7-8-15-11(9-13)10-14(17(20)22-15)16(19)18-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSBQLYXKMMEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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